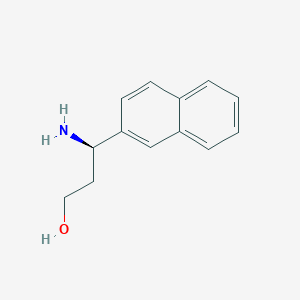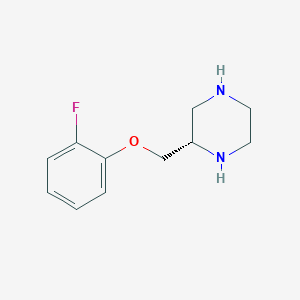
(S)-2-((2-Fluorophenoxy)methyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((2-Fluorophenoxy)methyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenoxy group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((2-Fluorophenoxy)methyl)piperazine typically involves the reaction of (S)-piperazine with 2-fluorophenol in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where the fluorophenoxy group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(S)-2-((2-Fluorophenoxy)methyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((2-Fluorophenoxy)methyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxy group plays a crucial role in modulating the compound’s activity and selectivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- (S)-2-((2-Chlorophenoxy)methyl)piperazine
- (S)-2-((2-Bromophenoxy)methyl)piperazine
- (S)-2-((2-Methylphenoxy)methyl)piperazine
Comparison: (S)-2-((2-Fluorophenoxy)methyl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Compared to its chlorinated, brominated, and methylated analogs, the fluorinated compound may exhibit different reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C11H15FN2O |
|---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
(2S)-2-[(2-fluorophenoxy)methyl]piperazine |
InChI |
InChI=1S/C11H15FN2O/c12-10-3-1-2-4-11(10)15-8-9-7-13-5-6-14-9/h1-4,9,13-14H,5-8H2/t9-/m0/s1 |
InChI Key |
RYRYCRUJRYUESP-VIFPVBQESA-N |
Isomeric SMILES |
C1CN[C@@H](CN1)COC2=CC=CC=C2F |
Canonical SMILES |
C1CNC(CN1)COC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Aminopyridin-4-yl)-5-methyl-3-(phenylamino)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B13331689.png)
![tert-Butyl 6-chloro-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B13331696.png)
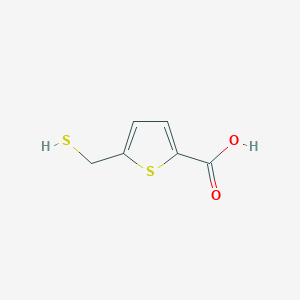
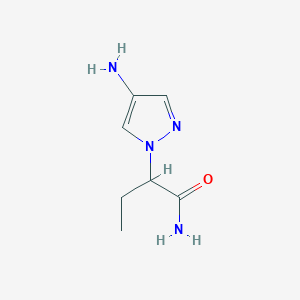
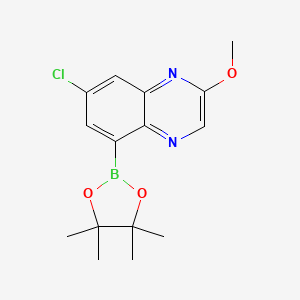
![tert-Butyl 1,1-dimethyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13331731.png)
![1-(Chloromethyl)-3-(3-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B13331739.png)
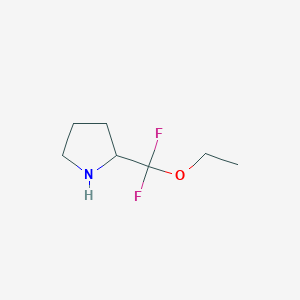
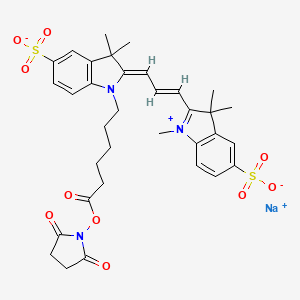
![1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13331752.png)
![9-Oxa-2-thia-6-azaspiro[4.5]decane](/img/structure/B13331757.png)
![8-Azaspiro[4.5]decane-2-carboxylic acid hydrochloride](/img/structure/B13331760.png)
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13331761.png)
